4-Bromo-3-chloro-5-nitropyridine chemical properties
4-Bromo-3-chloro-5-nitropyridine chemical properties
An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its reactivity and its strategic application in modern organic synthesis.
Core Chemical Profile and Physicochemical Properties
4-Bromo-3-chloro-5-nitropyridine is a polysubstituted pyridine derivative. The pyridine core, an aromatic six-membered heterocycle containing a nitrogen atom, is functionalized with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group (-NO₂). This specific arrangement of substituents makes the aromatic ring highly electron-deficient, which is the primary determinant of its chemical behavior.[1] This electrophilic character is the cornerstone of its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2]
Structural Representation
Caption: Molecular Structure of 4-Bromo-3-chloro-5-nitropyridine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is critical to note that experimental data for this specific isomer (CAS 1072141-30-0) is sparse in publicly available literature. Therefore, data for the closely related isomer, 3-bromo-4-chloro-5-nitropyridine (CAS 31872-63-6), is provided for comparative context where direct data is unavailable. Researchers should experimentally verify all properties for their specific lot.
| Property | Value | Source / Note |
| CAS Number | 1072141-30-0 | [1][3] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |
| Molecular Weight | 237.44 g/mol | [1][3] |
| IUPAC Name | 4-Bromo-3-chloro-5-nitropyridine | [1] |
| Appearance | White to yellow or brown solid | Inferred from related compounds[2] |
| Melting Point | 49-50 °C | Data for isomer CAS 31872-63-6[4] |
| Boiling Point | 284.6 °C at 760 mmHg | Data for isomer CAS 31872-63-6[4] |
| Purity | Typically ≥95% | [1] |
Reactivity and Synthetic Strategy: The Primacy of SₙAr
The synthetic value of 4-bromo-3-chloro-5-nitropyridine is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .
Causality: The nitro group at the C5 position exerts a powerful electron-withdrawing effect through both resonance and induction. This effect is most pronounced at the positions ortho (C4, C6) and para (C2) to the nitro group, significantly lowering the electron density of the aromatic ring. This electron deficiency drastically lowers the activation energy for the addition of a nucleophile, which is the rate-determining step in the SₙAr mechanism. The halogen atoms at the activated C3 and C4 positions serve as excellent leaving groups, facilitating the substitution.
Key Reaction Pathways
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most prevalent reaction. A wide variety of nucleophiles (amines, thiols, alkoxides, etc.) can displace one of the halogen atoms. The relative reactivity of the C-Br versus the C-Cl bond can be influenced by the nature of the nucleophile and reaction conditions, offering potential for selective functionalization. The C4-Br position is generally expected to be more reactive due to its direct ortho relationship to the activating nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is synthetically crucial as it converts a strongly deactivating group into a versatile activating group, opening up pathways for diazotization, acylation, or further substitution reactions.[2]
Caption: Key synthetic transformations of 4-bromo-3-chloro-5-nitropyridine.
Application in Drug Discovery and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value scaffold. Its utility lies in its ability to serve as a rigid core structure from which diverse chemical functionalities can be appended.
-
Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid generation of compound libraries. By reacting the scaffold with a diverse set of nucleophiles (e.g., a collection of primary and secondary amines), medicinal chemists can efficiently create hundreds or thousands of related compounds for high-throughput screening against biological targets.[2]
-
Intermediate for Complex APIs: The functional groups on the pyridine ring serve as handles for constructing more elaborate molecular architectures. For instance, a halogen can be displaced to link the pyridine core to another ring system, while the nitro group can be reduced and functionalized to modulate solubility or interact with a specific receptor pocket.[2][]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a self-validating, field-proven methodology for a typical SₙAr reaction. The causality for each step is explained to empower researchers to adapt the protocol with confidence.
Objective: To synthesize a 4-amino-3-chloro-5-nitropyridine derivative by reacting 4-bromo-3-chloro-5-nitropyridine with a primary amine.
Materials:
-
4-Bromo-3-chloro-5-nitropyridine
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC plates (silica gel)
Protocol Steps:
-
Reactor Setup & Inert Atmosphere (Causality: Preventing Side Reactions):
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chloro-5-nitropyridine (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to exclude atmospheric moisture, which could react with the base or interfere with the reaction.
-
-
Reagent Dissolution (Causality: Ensuring Homogeneity):
-
Add anhydrous solvent (e.g., DMF) via syringe to dissolve the starting material completely. A typical concentration is 0.1-0.5 M. Using an anhydrous polar aprotic solvent like DMF or DMSO is key, as it effectively solvates the reactants and the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, thereby accelerating the reaction.
-
-
Addition of Amine and Base (Causality: Deprotonation and Acid Scavenging):
-
Add the primary amine (1.1 eq) to the stirred solution via syringe. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Add the non-nucleophilic base, DIPEA (2.0 eq), dropwise. The base's role is to scavenge the HBr that is liberated during the reaction. Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile.
-
-
Reaction Monitoring (Causality: Determining Reaction Completion):
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The elevated temperature provides the necessary activation energy.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken periodically and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This is a self-validating step; the reaction is only stopped once complete consumption of the starting material is confirmed.
-
-
Work-up and Extraction (Causality: Product Isolation and Purification):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water. This quenches the reaction and helps to remove the water-soluble solvent (DMF) and salts.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate. The desired organic product will preferentially partition into the organic layer.
-
Combine the organic layers and wash with brine. This step removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Causality: Achieving High Purity):
-
Purify the crude product using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted aminopyridine derivative.
-
Safety, Handling, and Storage
Halogenated nitropyridines require careful handling due to potential toxicity. Data from the related isomer 3-bromo-4-chloro-5-nitropyridine provides guidance.[6][7]
-
Hazard Classification: Danger. GHS statements indicate it is toxic if swallowed (H301) and causes serious eye damage (H318).[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some sources recommend storage at -20°C.[4]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
References
-
3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2. PubChem. [Link]
-
3-Bromo-4-chloro-5-nitropyridine | CAS#:31872-63-6. Chemsrc. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. CAS 1072141-30-0: 4-Bromo-3-chloro-5-nitropyridine [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 [sigmaaldrich.com]
- 6. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-4-chloro-5-nitropyridine | CAS#:31872-63-6 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
